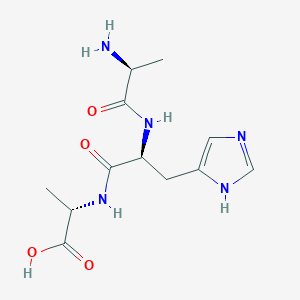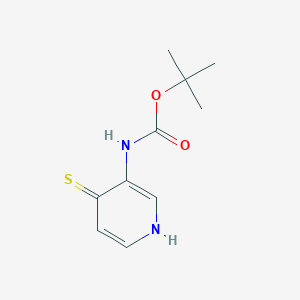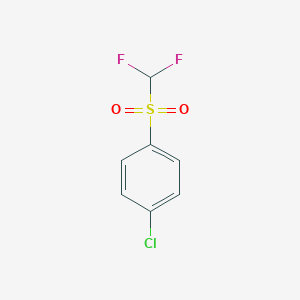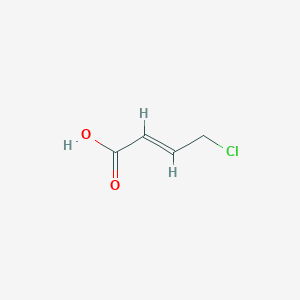
PDDHV
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phorbol 12,13-didecanoate 20-homovanillate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Pddhv, also known as Phorbol 12,13-didecanoate 20-homovanillate, is a resiniferatoxin-type phorboid vanilloid . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) , formerly known as the vanilloid receptor 1 . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of painful stimuli .
Mode of Action
This compound acts as an agonist for the TRPV1 receptor . It interacts with the receptor and induces calcium uptake by rat dorsal root ganglion neurons . This interaction and the resulting changes in calcium levels play a crucial role in the compound’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By acting as an agonist for the TRPV1 receptor, this compound induces an influx of calcium ions . This influx can lead to various downstream effects, including the activation of calcium-dependent enzymes and changes in neuronal excitability .
Pharmacokinetics
Given its role as a trpv1 agonist, it is likely that these properties would significantly impact its bioavailability and overall pharmacological effect .
Result of Action
The primary result of this compound’s action is the induction of calcium uptake in neurons . This can lead to various molecular and cellular effects, including changes in neuronal excitability and the activation of calcium-dependent enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists for the TRPV1 receptor could potentially impact this compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of this compound .
Analyse Biochimique
Biochemical Properties
PDDHV plays a significant role in biochemical reactions, particularly in inducing calcium uptake by rat dorsal root ganglion neurons . It interacts with the TRPV1 receptor, a type of protein, and this interaction leads to the influx of calcium ions .
Cellular Effects
This compound influences cell function by inducing calcium uptake in neurons . This calcium influx can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TRPV1 receptor . This binding interaction leads to the activation of the receptor and subsequent calcium influx .
Metabolic Pathways
This compound is involved in the calcium signaling pathway through its interaction with the TRPV1 receptor
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le didécanoate de phorbol 12,13-homovanillate est synthétisé par un processus en plusieurs étapes impliquant l'estérification du phorbol avec l'acide décanoïque et l'acide homovanillique . Les conditions de réaction impliquent généralement l'utilisation d'un catalyseur acide fort et de conditions anhydres pour prévenir l'hydrolyse des liaisons esters .
Méthodes de production industrielle
La production industrielle de didécanoate de phorbol 12,13-homovanillate implique des réactions d'estérification à grande échelle dans des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés . Le processus est optimisé pour minimiser les sous-produits et maximiser l'efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
Le didécanoate de phorbol 12,13-homovanillate subit plusieurs types de réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres oxydants forts en conditions acides ou basiques.
Principaux produits
Applications de la recherche scientifique
Le didécanoate de phorbol 12,13-homovanillate a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le didécanoate de phorbol 12,13-homovanillate exerce ses effets en se liant et en activant le récepteur TRPV1, un canal ionique perméable au calcium exprimé dans les neurones sensoriels . Cette activation conduit à un afflux d'ions calcium, ce qui peut moduler divers processus cellulaires, y compris la libération de neurotransmetteurs et l'expression des gènes . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent le récepteur TRPV1 et les cascades de signalisation en aval qui régulent l'homéostasie du calcium et l'activité neuronale .
Comparaison Avec Des Composés Similaires
Le didécanoate de phorbol 12,13-homovanillate est similaire à d'autres vanilloïdes de type résinefératoxine, tels que la résinefératoxine et la capsaïcine . il est unique dans son motif d'estérification spécifique et sa sélectivité pour le récepteur TRPV1 . Cette sélectivité en fait un outil précieux pour étudier les processus médiés par le TRPV1 et développer des thérapies ciblées .
Liste des composés similaires
- Résinefératoxine
- Capsaïcine
- Didécanoate de phorbol 12,13
- Acide homovanillique
Propriétés
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOIXWTPMLJIK-FPBOOSLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Resiniferatoxin-type phorboid vanilloids interact with their target and what are the downstream effects?
A: Resiniferatoxin-type phorboid vanilloids, similar to capsaicin, selectively target the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor subtype 1 (VR1). These compounds bind to VR1, a non-selective cation channel predominantly expressed on sensory neurons []. This binding leads to channel opening and an influx of cations, primarily calcium ions, into the neuron. This influx causes neuronal depolarization, leading to the sensation of pain and heat.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


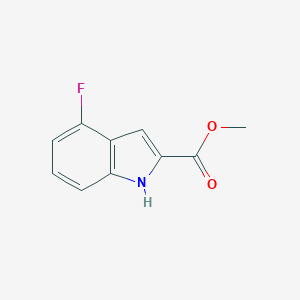

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)


